Esmirtazapine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esmirtazapine hydrochloride is a tetracyclic antidepressant drug that was under development by Organon for the treatment of insomnia and vasomotor symptoms associated with menopause . It is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology, including inverse agonist actions at H1 and 5-HT2 receptors and antagonist actions at α2-adrenergic receptors .
Preparation Methods
The synthetic routes and reaction conditions for Esmirtazapine hydrochloride involve the preparation of the (S)-(+)-enantiomer of mirtazapine. The industrial production methods are not extensively documented in the public domain, but the compound is known to be synthesized through a series of chemical reactions involving the formation of the tetracyclic structure .
Chemical Reactions Analysis
Esmirtazapine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Esmirtazapine hydrochloride has been investigated for its potential use in various scientific research applications, including:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its effects on biological systems, particularly its pharmacological actions.
Medicine: Exploring its potential as a treatment for insomnia and vasomotor symptoms associated with menopause.
Mechanism of Action
Comparison with Similar Compounds
Esmirtazapine hydrochloride is similar to other tetracyclic antidepressants, such as mirtazapine. it is unique in that it is the (S)-(+)-enantiomer of mirtazapine, which gives it distinct pharmacological properties . Other similar compounds include:
Mirtazapine: The racemic mixture of which Esmirtazapine is the (S)-(+)-enantiomer.
Cidoxepin: Another tetracyclic antidepressant with similar pharmacological actions.
This compound’s shorter half-life compared to mirtazapine makes it potentially more suitable for treating insomnia without causing next-day sedation .
Biological Activity
Esmirtazapine hydrochloride, a tetracyclic antidepressant, is primarily under investigation for its efficacy in treating insomnia and related disorders. This compound, also known by its identifier SCH 900265, exhibits a multifaceted mechanism of action that influences various neurotransmitter systems, particularly those involving serotonin and histamine. This article delves into the biological activity of esmirtazapine, highlighting its pharmacological effects, clinical findings, and safety profile.
Esmirtazapine operates through several key mechanisms:
- Histamine H1 Receptor Inverse Agonist : This action reduces histamine activity, contributing to the sedative effects associated with the drug.
- Serotonin 5-HT2 Receptor Inverse Agonist : By modulating serotonin activity, esmirtazapine helps alleviate depressive symptoms.
- Alpha-2 Adrenergic Receptor Antagonist : This mechanism increases the release of norepinephrine and serotonin, enhancing mood and reducing anxiety .
Pharmacodynamics
Esmirtazapine has been shown to effectively increase total sleep time (TST) and improve sleep quality in clinical settings. A phase 3 study demonstrated that patients receiving esmirtazapine experienced an average increase in TST of 48.7 minutes compared to placebo over a period of six months (95% CI: 35.0–62.5; P < .0001) without significant residual effects on next-day alertness or daytime functioning .
Efficacy in Insomnia Treatment
A series of clinical trials have assessed the efficacy and safety of esmirtazapine in treating chronic primary insomnia:
- Study Design : A randomized double-blind study enrolled 457 participants who received either esmirtazapine (1.5 mg to 4.5 mg) or placebo over six months .
- Results : The treatment group reported significant improvements in both subjective and objective sleep measures. Adverse events were minimal, with somnolence and weight gain being the most common side effects .
Safety Profile
The safety profile of esmirtazapine has been evaluated extensively:
- Adverse Events : In a study involving elderly participants, adverse events were reported by approximately 89% of those receiving esmirtazapine. Commonly reported events included nasopharyngitis, dizziness, dry mouth, and fatigue .
- Serious Adverse Events : Serious adverse events occurred in about 7% of participants, with a notable case linked to narcotic intoxication unrelated to esmirtazapine itself .
Comparative Efficacy
A comparison of esmirtazapine with other treatments for insomnia reveals its unique advantages:
Medication | Dosage Range | Total Sleep Time Increase | Common Side Effects |
---|---|---|---|
Esmirtazapine | 1.5 - 4.5 mg | 48.7 minutes | Somnolence, weight gain |
Mirtazapine | 15 - 45 mg | Variable | Weight gain, sedation |
Trazodone | 50 - 300 mg | Variable | Drowsiness, dry mouth |
Esmirtazapine's shorter half-life (approximately 10 hours) compared to mirtazapine (20–40 hours) suggests a reduced risk of next-day sedation effects .
Case Study: Long-term Efficacy
In an open-label extension study involving participants who completed initial trials with esmirtazapine, long-term use continued to demonstrate efficacy without significant withdrawal symptoms or rebound insomnia upon discontinuation .
Case Study: Elderly Population
In trials specifically targeting elderly patients with chronic insomnia, esmirtazapine was well tolerated with no significant safety signals observed. This demographic often faces heightened risks associated with sedative medications .
Properties
CAS No. |
1448014-35-4 |
---|---|
Molecular Formula |
C17H20ClN3 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
SISMRXGXKXMBKT-PKLMIRHRSA-N |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.